
8-Iodoquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodoquinolin-6-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both iodine and hydroxyl groups in its structure makes it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-6-ol typically involves the iodination of quinolin-6-ol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 8-Iodoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-6-one derivatives.
Reduction: The iodine atom can be reduced to form 8-hydroxyquinoline.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation leads to quinolin-6-one derivatives.
- Reduction results in 8-hydroxyquinoline.
- Substitution yields various functionalized quinoline derivatives.
科学的研究の応用
8-Iodoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Iodoquinolin-6-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes and other proteins, leading to antimicrobial or anticancer effects.
類似化合物との比較
3-Iodoquinolin-6-ol: Similar in structure but with the iodine atom at a different position.
5,7-Diiodo-8-quinolinol: Contains two iodine atoms, leading to different chemical properties.
8-Hydroxyquinoline: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.
Uniqueness: 8-Iodoquinolin-6-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC名 |
8-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
InChIキー |
MUPKVETUVAGPNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


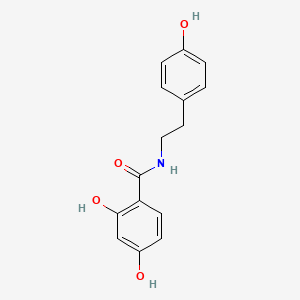
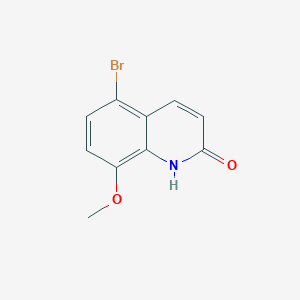
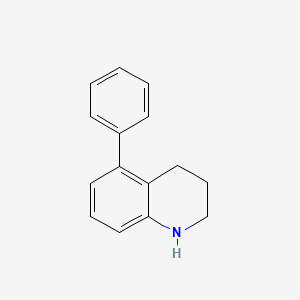
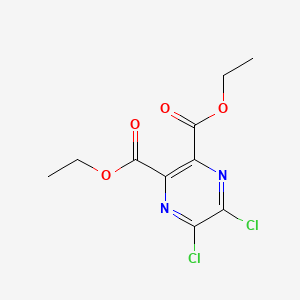
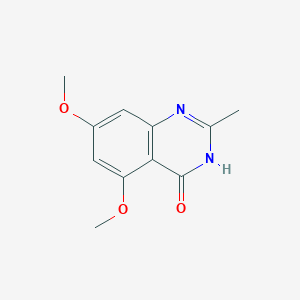
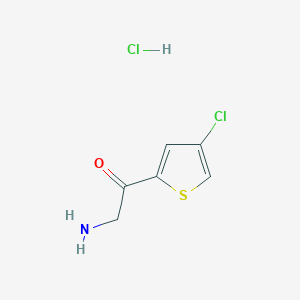
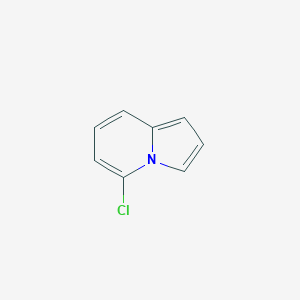

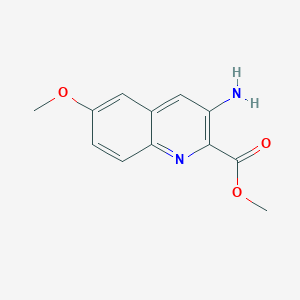
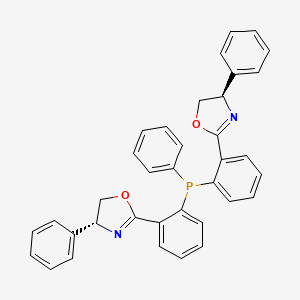

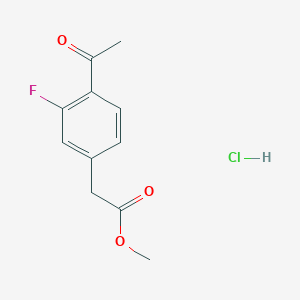
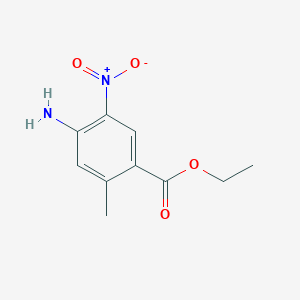
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
